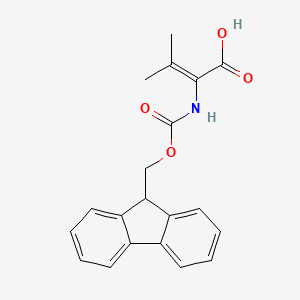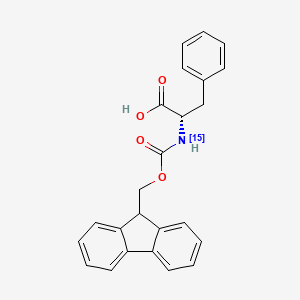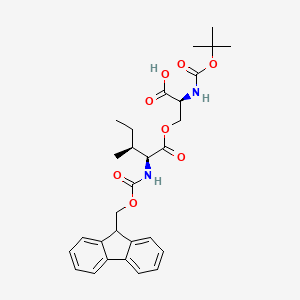
Boc-hyp-obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Hyp-Obzl is a novel synthetic compound developed by scientists at the University of California, San Diego. It has been shown to have a wide range of applications in the fields of chemistry and biology, making it a promising tool for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of [L‐hydroxyproline]3‐tuftsin Analogue and its α‐ or β‐O‐D‐glucosylated Derivatives : This study details the synthesis of Hyp3-tuftsin analogue and its derivatives, where Boc-hyp-obzl is used in the peptide synthesis process. These compounds have been evaluated for their capacity to evoke interleukin 1 release and modulate immunogenic activity, suggesting potential applications in immunological research (Biondi et al., 1993).
Development of Orthogonally Protected Hypusine for Solid-Phase Peptide Synthesis : This paper discusses the development of a hypusine reagent with orthogonal protection for solid-phase synthesis of hypusinated peptides. This compound's related compounds are utilized in the Fmoc/t-Bu protection strategy, demonstrating its relevance in the field of peptide synthesis (Song et al., 2015).
Influence of Subphase on the Orientation of Helical Peptides at Interface : This study explores the orientation of helical peptides (including this compound derivatives) on different subphases. The research findings provide insights into the molecular interactions and structural orientations of peptides, which are crucial for understanding peptide behavior in various environments (Kitagawa et al., 2002).
Methods, Setup, and Safe Handling for Anhydrous Hydrogen Fluoride Cleavage in Boc Solid-Phase Peptide Synthesis : This paper presents methodologies and safety measures for handling anhydrous hydrogen fluoride in Boc solid-phase peptide synthesis, where compounds like this compound are often used. The study provides crucial information for researchers working with these compounds in laboratory settings (Muttenthaler et al., 2015).
Novel Membrane Materials Having EEE Derivatives as a Chiral Recognition Site : This research introduces polymeric membranes with peptide residues, including derivatives of this compound, used as chiral recognition sites. Such materials have potential applications in enantioselective processes and chiral separations (Yoshikawa et al., 2001).
Wirkmechanismus
Target of Action
Boc-hyp-obzl, also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, primarily targets collagen structures. Collagen is a major structural protein in the extracellular matrix of various connective tissues. The compound mimics the repeating triplets found in collagen, specifically targeting the proline and hydroxyproline residues .
Mode of Action
This compound interacts with collagen by integrating into the collagen triple helix structure. The compound’s proline and hydroxyproline residues facilitate hydrogen bonding and stabilize the triple helix formation. This interaction enhances the structural integrity and stability of collagen fibers .
Biochemical Pathways
The integration of this compound into collagen affects several biochemical pathways related to extracellular matrix formation and remodeling. By stabilizing collagen fibers, the compound influences pathways involved in tissue repair, wound healing, and fibrosis. The downstream effects include enhanced mechanical strength and resilience of connective tissues .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed and distributed primarily to connective tissues where collagen is abundant. Its metabolism involves hydrolysis of the ester bond, releasing the active hydroxyproline derivative. The excretion is mainly through renal pathways. These properties impact its bioavailability and efficacy in targeting collagen structures .
Result of Action
At the molecular level, this compound enhances the stability and integrity of collagen fibers. This results in improved mechanical properties of tissues, such as increased tensile strength and elasticity. At the cellular level, the compound promotes cell adhesion and proliferation, contributing to tissue repair and regeneration .
Action Environment
Environmental factors such as pH, temperature, and the presence of enzymes can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may be susceptible to enzymatic degradation by proteases. Proper storage and handling conditions are essential to maintain its stability and effectiveness .
Eigenschaften
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)








![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
